molecular formula C9H19ClO3S B13624501 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride

2-(Sec-butoxymethyl)butane-1-sulfonyl chloride

Cat. No.: B13624501
M. Wt: 242.76 g/mol
InChI Key: SGFYGWFJSJYBMR-UHFFFAOYSA-N
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Description

2-(Sec-butoxymethyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. This compound is known for its utility in various chemical reactions and industrial applications. It is characterized by the presence of a sulfonyl chloride group, which makes it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with sec-butoxymethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids in the presence of strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Major Products Formed:

    Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate salts.

    Reduction: Formation of sulfonamides.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

2-(Sec-butoxymethyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of drug candidates and as a protecting group in peptide synthesis.

    Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Methanesulfonyl chloride: Similar in reactivity but with a simpler structure.

    Benzenesulfonyl chloride: Contains an aromatic ring, making it less reactive than aliphatic sulfonyl chlorides.

    Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for similar applications but has a different reactivity profile due to the presence of a methyl group on the aromatic ring.

Uniqueness: 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride is unique due to its sec-butoxymethyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

2-(butan-2-yloxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-4-8(3)13-6-9(5-2)7-14(10,11)12/h8-9H,4-7H2,1-3H3

InChI Key

SGFYGWFJSJYBMR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCC(CC)CS(=O)(=O)Cl

Origin of Product

United States

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